molecular formula C15H18N2O2 B12532851 1,7-Diazaspiro[4.5]decan-8-one, 1-benzoyl-

1,7-Diazaspiro[4.5]decan-8-one, 1-benzoyl-

Katalognummer: B12532851
Molekulargewicht: 258.32 g/mol
InChI-Schlüssel: ACEXYDOCKPLJLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,7-Diazaspiro[4.5]decan-8-one, 1-benzoyl- is a spirocyclic compound that has gained attention in the field of medicinal chemistry due to its unique structure and potential biological activities. The spirocyclic framework is known for imparting rigidity and three-dimensionality to the molecule, which can enhance its interaction with biological targets.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Diazaspiro[4.5]decan-8-one, 1-benzoyl- typically involves the formation of the spirocyclic core followed by the introduction of the benzoyl group. One common method involves the cyclization of a suitable diamine precursor with a carbonyl compound under acidic or basic conditions to form the spirocyclic core. The benzoyl group can then be introduced through acylation reactions using benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the cyclization step and efficient purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1,7-Diazaspiro[4.5]decan-8-one, 1-benzoyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl group or the spirocyclic core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzoyl chloride in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1,7-Diazaspiro[4

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

    Industry: Used in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 1,7-Diazaspiro[4.5]decan-8-one, 1-benzoyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a unique binding mode, which can enhance its selectivity and potency. For example, it may inhibit the activity of certain kinases by binding to their active sites and blocking substrate access.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,8-Diazaspiro[4.5]decan-1-one: Another spirocyclic compound with similar structural features but different functional groups.

    8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: A compound with a similar spirocyclic core but additional functional groups that may confer different biological activities.

Uniqueness

1,7-Diazaspiro[4.5]decan-8-one, 1-benzoyl- is unique due to its specific combination of the spirocyclic core and the benzoyl group, which can result in distinct biological activities and chemical reactivity compared to other similar compounds.

Eigenschaften

Molekularformel

C15H18N2O2

Molekulargewicht

258.32 g/mol

IUPAC-Name

1-benzoyl-1,9-diazaspiro[4.5]decan-8-one

InChI

InChI=1S/C15H18N2O2/c18-13-7-9-15(11-16-13)8-4-10-17(15)14(19)12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2,(H,16,18)

InChI-Schlüssel

ACEXYDOCKPLJLZ-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CCC(=O)NC2)N(C1)C(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.